REACTION_CXSMILES
|
Cl.Cl.[CH3:3][N:4]([CH3:11])[CH:5]1[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]1.F[C:13]1[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][CH:14]=1.Cl>CO>[CH3:3][N:4]([CH3:11])[CH:5]1[CH2:10][CH2:9][N:8]([C:13]2[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][CH:14]=2)[CH2:7][CH2:6]1 |f:0.1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.CN(C1CCNCC1)C
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
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Setpoint
|
90 °C
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Type
|
CUSTOM
|
Details
|
stirred for 3.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (2×10 mL)
|
Type
|
ADDITION
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Details
|
The aqueous layer was treated with saturated sodium carbonate to pH=10
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Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (2×20 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-])C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |